molecular formula C30H21NO4 B12207130 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12207130
M. Wt: 459.5 g/mol
InChI Key: XCBMNJDHQKVCIZ-ZLUBWLQGSA-N
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Description

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with a unique structure that combines elements of benzofuran and diphenylcarbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the phenylprop-2-en-1-ylidene group. The final step involves the addition of the diphenylcarbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets and pathways, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Properties

Molecular Formula

C30H21NO4

Molecular Weight

459.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C30H21NO4/c32-29-26-20-19-25(21-28(26)35-27(29)18-10-13-22-11-4-1-5-12-22)34-30(33)31(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H/b13-10+,27-18-

InChI Key

XCBMNJDHQKVCIZ-ZLUBWLQGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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